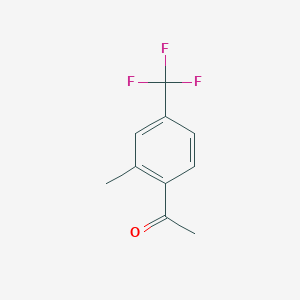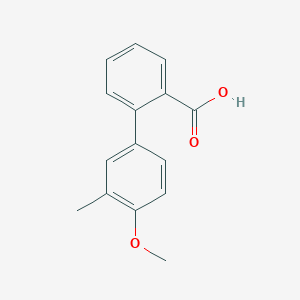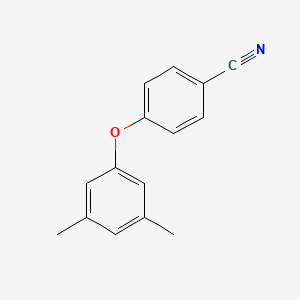![molecular formula C10H14F3N3O2 B6318637 tert-Butyl N-{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}carbamate CAS No. 1382722-54-4](/img/structure/B6318637.png)
tert-Butyl N-{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}carbamate (TBITC) is an organic compound belonging to the class of tertiary amines. It is a white crystalline solid that is soluble in water and has a melting point of 200-202°C. TBITC has a wide range of applications in the fields of synthetic organic chemistry, medicinal chemistry, and materials science. It is used as a reagent for the synthesis of various organic compounds and pharmaceuticals, and as a catalyst for the synthesis of polymers. TBITC is also used as a corrosion inhibitor in metalworking fluids, and as a surfactant in emulsion polymerization.
Mécanisme D'action
Tert-Butyl N-{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}carbamate acts as a Lewis base, donating a pair of electrons to a Lewis acid. This enables it to react with a variety of organic compounds, including alkenes and alkynes, to form new carbon-carbon bonds. It can also act as a nucleophile, attacking electrophilic centers in organic compounds.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, and to inhibit the release of histamine from mast cells. It has also been shown to possess anti-inflammatory, anti-oxidant, and anti-allergic properties.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-Butyl N-{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}carbamate has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and its reaction conditions are mild and easily controlled. It is also easy to handle and store, and its reaction products are usually stable and can be isolated easily. One limitation of this compound is its low solubility in some organic solvents, which can make it difficult to work with.
Orientations Futures
Tert-Butyl N-{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}carbamate has a wide range of potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and materials science. Further research is needed to explore its potential as a catalyst for the synthesis of polymers, as a corrosion inhibitor in metalworking fluids, and as a surfactant in emulsion polymerization. Additionally, research is needed to explore its potential as an antimicrobial agent, and its potential anti-inflammatory, anti-oxidant, and anti-allergic properties.
Méthodes De Synthèse
Tert-Butyl N-{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}carbamate can be synthesized by the reaction of tert-butyl isocyanate with trifluoromethyl imidazole in the presence of a base. The reaction is carried out in an inert atmosphere such as nitrogen or argon, and the product is isolated by column chromatography or recrystallization. The yield of the reaction is usually greater than 95%.
Applications De Recherche Scientifique
Tert-Butyl N-{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}carbamate has been used in various scientific research applications, such as the synthesis of organic compounds, the synthesis of pharmaceuticals, and the synthesis of polymers. It has also been used as a corrosion inhibitor in metalworking fluids, and as a surfactant in emulsion polymerization.
Propriétés
IUPAC Name |
tert-butyl N-[[5-(trifluoromethyl)-1H-imidazol-2-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3O2/c1-9(2,3)18-8(17)15-5-7-14-4-6(16-7)10(11,12)13/h4H,5H2,1-3H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXSWAMYOBWCJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

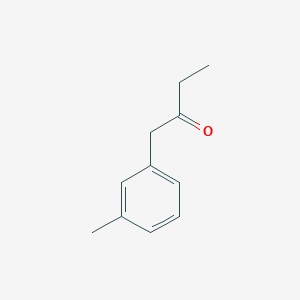
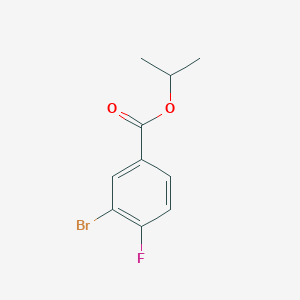

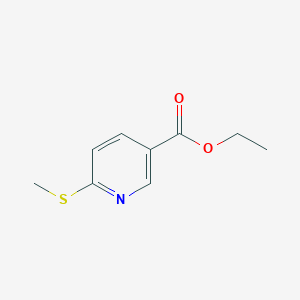
![3-Carboxy-[2-(trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6318584.png)
![4-Carboxy-[2- (trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6318589.png)
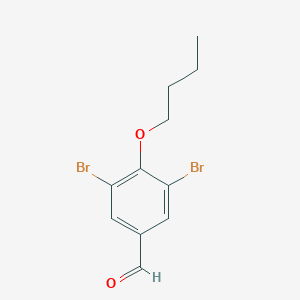
![2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol, 97%](/img/structure/B6318618.png)
![7-Chloro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide, 95%](/img/structure/B6318628.png)

![Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt](/img/structure/B6318657.png)
